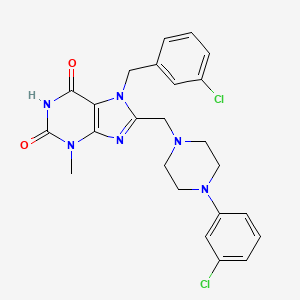

![molecular formula C11H22N2O B2517749 1-甲基-5-丙基-3,7-二氮杂双环[3.3.1]壬-9-醇 CAS No. 917216-40-1](/img/structure/B2517749.png)

1-甲基-5-丙基-3,7-二氮杂双环[3.3.1]壬-9-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

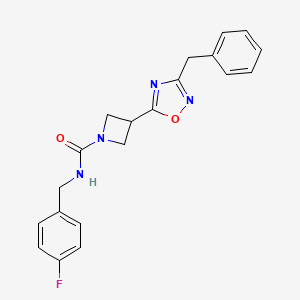

The compound "1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol" is closely related to a class of diazabicyclononanes, which are bicyclic structures containing nitrogen atoms. These compounds have been the subject of various studies due to their interesting chemical and pharmacological properties. The papers provided discuss the synthesis, molecular structure, and pharmacological aspects of similar diazabicyclononane derivatives, which can offer insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of diazabicyclononane derivatives typically involves the formation of the bicyclic ring system followed by functional group transformations. For instance, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane starts with the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps to obtain the final product . Similarly, the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and chiral amino acid ester hydrochlorides . These methods suggest that the synthesis of "1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol" would likely involve building the bicyclic framework with appropriate substitutions at the 1, 5, and 9 positions.

Molecular Structure Analysis

The molecular structure of diazabicyclononane derivatives is characterized by a chair-chair conformation of the bicyclic system. The N-substituents are typically found in equatorial positions, which is a favorable conformation due to reduced steric hindrance . The crystal structure of related compounds has been determined by X-ray diffraction, confirming the conformational preferences . These findings are relevant to the molecular structure analysis of "1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol," which is expected to adopt a similar chair-chair conformation with substituents in equatorial positions.

Chemical Reactions Analysis

The chemical reactivity of diazabicyclononane derivatives can be influenced by the presence of functional groups and the overall conformation of the molecule. The studies do not provide specific details on the chemical reactions of these compounds, but it can be inferred that the hydroxy and amino groups present in these structures could participate in various chemical transformations, such as esterification, alkylation, and amidation . These reactions would be useful in further derivatizing "1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol" for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclononane derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The NMR spectroscopy data provides insights into the electronic environment of the atoms within the molecule, which can affect its chemical behavior . Pharmacological assays have been conducted to evaluate the biological activities of these compounds, indicating their potential as bioactive molecules . The properties of "1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol" would likely be similar, with the potential for central nervous system activity, given the pharmacological profiles of related compounds .

科学研究应用

医疗诊断中的挥发性有机化合物 (VOC)

与查询化合物结构相似或相关的挥发性有机化合物 (VOC) 的研究已在医疗诊断领域显示出有希望的应用。由人体代谢、炎症和肠道菌群产生的 VOC 已被探索作为诊断和监测肠易激综合征 (IBS) 和炎症性肠病 (IBD) 的非侵入性生物标记。研究强调了 VOC 在呼吸和粪便样本中区分 IBS、IBD 和健康个体的临床适用性,具有显着的准确性,突出了它们在个性化医疗中的潜力 (Van Malderen 等人,2020 年)。

杂环化合物的合成方法

苯并咪唑、喹喔啉和苯并[二氮杂卓类杂环化合物的合成和生物学应用已被广泛综述,表明它们在制药科学中的广泛意义。这些化合物通过涉及邻苯二胺的缩合反应合成,突出了含氮杂环与查询化合物相似的合成多功能性和潜在药理学相关性 (Ibrahim,2011 年)。

农业应用中的乙烯作用抑制

1-甲基环丙烯 (1-MCP) 是一种具有相关官能团的化合物,用作乙烯作用抑制剂,在农业中用于延长各种水果和蔬菜的采后品质,展示了重要的应用。对 1-MCP 的研究阐明了它在预防乙烯效应中的作用,表明它在延长保质期和保持易腐烂农产品质量方面的广泛用途 (Blankenship & Dole,2003 年)。

癌症治疗中的 DNA 甲基转移酶抑制剂

对 DNA 甲基转移酶抑制剂的研究发现它们在逆转高甲基化和恢复抑癌基因表达方面的潜力,展示了它们在癌症治疗中的治疗功效。此类研究强调了能够修饰表观遗传过程的化学化合物的 важность,为癌症新治疗剂的设计和应用提供了见解 (Goffin & Eisenhauer,2002 年)。

属性

IUPAC Name |

1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-4-11-7-12-5-10(2,9(11)14)6-13-8-11/h9,12-14H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZAFWCXLNNEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC12CNCC(C1O)(CNC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

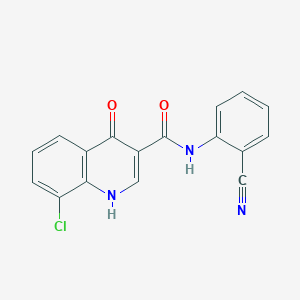

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)

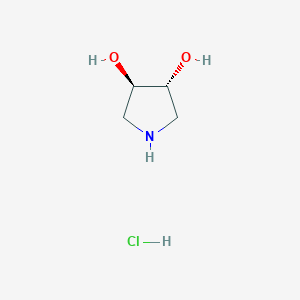

![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)

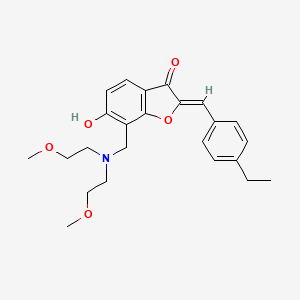

![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)

![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)

![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)